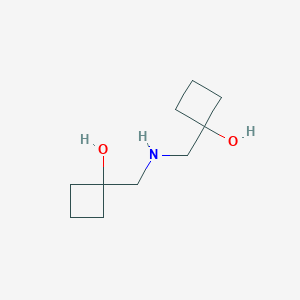

1,1'-(Azanediylbis(methylene))bis(cyclobutan-1-ol)

Description

1,1'-(Azanediylbis(methylene))bis(cyclobutan-1-ol) (hereafter referred to as Compound A) is a bifunctional organic molecule featuring two cyclobutanol moieties linked via an azanediylbis(methylene) bridge. Its structure comprises a central nitrogen atom connected to two methylene (-CH₂-) groups, each bonded to a cyclobutane ring bearing a hydroxyl (-OH) substituent at the 1-position. The molecular formula is C₁₀H₁₈NO₂, with a molecular weight of 184.19 g/mol.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-[[(1-hydroxycyclobutyl)methylamino]methyl]cyclobutan-1-ol |

InChI |

InChI=1S/C10H19NO2/c12-9(3-1-4-9)7-11-8-10(13)5-2-6-10/h11-13H,1-8H2 |

InChI Key |

OSIPHUVFNIVNRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CNCC2(CCC2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) typically involves the reaction of cyclobutanone with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C)

Solvent: Aqueous or organic solvents such as ethanol or methanol

Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Materials: Cyclobutanone, formaldehyde, and ammonia

Reaction Conditions: Optimized for large-scale production, including temperature control and efficient mixing

Purification: Techniques such as distillation, crystallization, or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methylene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution Reagents: Halides, alkylating agents

Major Products

Oxidation Products: Ketones, carboxylic acids

Reduction Products: Amines, alcohols

Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-(Azanediylbis(methylene))bis(cyclobutan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Compound A with two related compounds:

2,2'-[(1R,2R)-1,2-Cyclobutanediylbis(nitrilomethylidyne)]bisbenz[a]anthracen-1-ol

- Structure : This salen-type ligand (referred to as Compound B ) contains a cyclobutane diamine core linked to aromatic benz[a]anthracene units via nitrilomethylidyne (-CH=N-) bridges .

- Functional Groups : Nitrile, aromatic rings, hydroxyl.

- Molecular Weight : Estimated >400 g/mol (due to bulky benzanthracene groups).

- Applications : Used in synthesizing chiral metal complexes for asymmetric catalysis.

- Key Differences :

- Compound B ’s aromaticity and larger size reduce solubility in polar solvents compared to Compound A .

- The nitrilomethylidyne groups in Compound B enable stronger metal coordination than Compound A ’s amine bridge.

2-[[3,5-bis(tert-butyl)phenyl]methylene]-1H-indene-1,3(2H)-dione

- Structure : An indene-dione derivative (referred to as Compound C ) with a tert-butyl-substituted phenyl group.

- Functional Groups : Ketone, tert-butyl, aromatic.

- Molecular Weight : 346.47 g/mol .

- Applications : Likely used in materials science (e.g., organic semiconductors).

- Key Differences: Compound C’s extended π-conjugation and tert-butyl groups enhance solubility in nonpolar solvents, unlike Compound A’s polar profile. The absence of hydroxyl/amine groups in Compound C limits hydrogen-bonding interactions.

Comparative Data Table

| Property | Compound A | Compound B | Compound C |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₈NO₂ | ~C₃₆H₂₈N₂O₂ | C₂₄H₂₆O₂ |

| Molecular Weight (g/mol) | 184.19 | >400 | 346.47 |

| Functional Groups | Cyclobutanol, amine, methylene | Nitrilomethylidyne, aromatic, hydroxyl | Ketone, tert-butyl, aromatic |

| Solubility | Moderate in polar solvents | Low in polar solvents | High in organic solvents |

| Applications | Ligands, pharmaceuticals | Asymmetric catalysis | Materials science |

Research Findings and Mechanistic Insights

Cyclobutane Strain Effects : The strained cyclobutane rings in Compound A may enhance reactivity compared to larger cycloalkanes (e.g., cyclohexane derivatives), facilitating ring-opening reactions or isomerization under mild conditions .

Hydrogen-Bonding Capacity : The hydroxyl groups in Compound A enable hydrogen-bonding interactions, which are absent in Compound C . This property could make Compound A a candidate for crystal engineering or supramolecular assembly.

Metal Coordination Potential: While Compound B’s nitrilomethylidyne groups excel in forming stable metal complexes, Compound A’s amine bridge offers weaker but more flexible coordination sites, suitable for dynamic ligand systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.